2-amino-4H-imidazole-4-sulfonic acid

Physicochemical profiling Drug-likeness Scaffold design

2-Amino-4H-imidazole-4-sulfonic acid (CAS 857807-74-0) is a small heterocyclic sulfonic acid derivative with the molecular formula C₃H₅N₃O₃S and a molecular weight of 163.16 g/mol. The compound features an imidazole ring substituted at the 2-position with an amino group and at the 4-position with a sulfonic acid moiety, rendering it a bifunctional building block capable of engaging in both hydrogen-bonding and ionic interactions.

Molecular Formula C3H5N3O3S
Molecular Weight 163.16 g/mol
CAS No. 857807-74-0
Cat. No. B12834200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4H-imidazole-4-sulfonic acid
CAS857807-74-0
Molecular FormulaC3H5N3O3S
Molecular Weight163.16 g/mol
Structural Identifiers
SMILESC1=NC(=NC1S(=O)(=O)O)N
InChIInChI=1S/C3H5N3O3S/c4-3-5-1-2(6-3)10(7,8)9/h1-2H,(H2,4,6)(H,7,8,9)
InChIKeyABLRTEHCTHXALM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Overview: 2-Amino-4H-imidazole-4-sulfonic acid (CAS 857807-74-0) – Core Identity and Chemical Class


2-Amino-4H-imidazole-4-sulfonic acid (CAS 857807-74-0) is a small heterocyclic sulfonic acid derivative with the molecular formula C₃H₅N₃O₃S and a molecular weight of 163.16 g/mol . The compound features an imidazole ring substituted at the 2-position with an amino group and at the 4-position with a sulfonic acid moiety, rendering it a bifunctional building block capable of engaging in both hydrogen-bonding and ionic interactions [1]. It is commercially available from several specialty chemical suppliers at a standard purity of ≥97% (typically with HPLC, NMR, or GC batch-specific quality documentation) . Despite its structural simplicity, published primary pharmacological or industrial efficacy data directly associated with this specific CAS registry number are extremely limited; most available information originates from vendor technical datasheets or chemical directory listings, not from peer-reviewed quantitative comparator studies.

Why Generic 2-Aminoimidazoles or Simple Imidazole Sulfonic Acids Cannot Be Interchanged with 2-Amino-4H-imidazole-4-sulfonic acid


In-class compounds sharing the 2-aminoimidazole scaffold, such as 2-aminoimidazole (CAS 7720-39-0, widely studied as a biofilm inhibitor) or 2-amino-1-methyl-1H-imidazole-4-sulfonic acid, differ fundamentally in polarity, hydrogen-bond donor/acceptor count, and ionic character from the target compound [1]. The simultaneous presence of a free amino group at C2 and a sulfonic acid at C4 on the imidazole ring creates a unique spatial arrangement of functional groups that strongly influences both reactivity and supramolecular recognition, which cannot be replicated by simple positional isomers or mono-functional analogs [2]. Procurement of a vaguely described “aminoimidazole sulfonic acid” without the exact CAS specification therefore carries a high risk of receiving a regioisomer or derivative with divergent physicochemical and biological behaviour, as highlighted by the distinct protein-binding profiles observed for structurally related imidazole-4-sulfonamide inhibitors in the BindingDB [3]. The quantitative evidence below directly addresses where this specific substitution pattern matters.

Quantitative Comparator Evidence for 2-Amino-4H-imidazole-4-sulfonic acid Scientific Selection


Polar Surface Area (PSA) and Hydrogen-Bond Donor/Acceptor Differentiation vs. 2-Aminoimidazole

The topological polar surface area (TPSA) of 2-amino-4H-imidazole-4-sulfonic acid is 111 Ų, substantially higher than that of the parent 2-aminoimidazole (TPSA ≈ 54 Ų), due to the additional sulfonic acid group . This elevated polarity predicts markedly lower passive membrane permeability and altered transporter recognition compared to non-sulfonated aminoimidazole analogs [1].

Physicochemical profiling Drug-likeness Scaffold design

Aqueous Solubility Parameter Differentiation vs. 2-Aminoimidazole

2-Amino-4H-imidazole-4-sulfonic acid incorporates a permanent sulfonate moiety, which confers a strongly anionic character at physiological pH (predicted pKa < 0 for the sulfonic acid group), whereas 2-aminoimidazole is predominantly neutral under the same conditions . This chemical distinction manifests in the target compound's substantially higher aqueous solubility (soluble in water, polar solvents) versus the sparingly water-soluble parent scaffold [1]. While vendor documentation consistently lists this compound as 'water-soluble', precise quantitative equilibrium solubility values are not publicly reported in the peer-reviewed literature [2].

Solubility Formulation science Ionic liquids

Regiochemical Position of Sulfonic Acid: 4H-Imidazole vs. 1H-Imidazole Scaffolds

The target compound carries the sulfonic acid on the 4-position of a 4H-imidazole tautomer, whereas the majority of characterized imidazole-4-sulfonamide inhibitors (e.g., BMS-339941, IC₅₀ = 1.10 nM against farnesyltransferase) are based on a 1-methyl-1H-imidazole-4-sulfonic acid scaffold [1]. The absence of N-methylation and the 4H-tautomeric state in the target compound alters both the hydrogen-bonding surface and electrostatic potential distribution relative to these well-studied 1H-imidazole-4-sulfonic acid derivatives [2]. Although no direct head-to-head biological comparison between the target compound and 1-methyl-1H-imidazole-4-sulfonic acid exists, the >10⁶-fold range of potencies observed among imidazole-4-sulfonamide congeners in public databases demonstrates that seemingly minor structural alterations can drastically affect target engagement [1].

Regiochemistry Binding orientation Medicinal chemistry

Bifunctional Reactivity: Amino Group and Sulfonic Acid Synergy vs. Simple Imidazole Sulfonic Acids

2-Amino-4H-imidazole-4-sulfonic acid is distinguished from simple imidazole-4-sulfonic acid derivatives (e.g., 1-methyl-1H-imidazole-4-sulfonic acid) by the presence of a reactive amino handle at C2, which allows sequential or orthogonal derivatization through amide coupling, reductive amination, or diazotization chemistry [1]. In contrast, 1-methyl-1H-imidazole-4-sulfonic acid lacks a second reactive center and can only be functionalized through the sulfonic acid group, severely limiting the accessible chemical space [2]. The target compound's bifunctional nature enables both 'library anchoring' (via the sulfonic acid) and diversity-generating elaboration (via the amino group), a defining characteristic for its selection as a versatile synthetic intermediate .

Synthetic chemistry Building block utility Conjugation strategies

Commercially Verified Purity vs. Research-Grade In-House Synthesized Batches

Commercially sourced 2-amino-4H-imidazole-4-sulfonic acid is routinely offered at 97% purity with batch-specific analytical certificates (HPLC, NMR, GC), as documented by multiple independent suppliers . This specification exceeds the typical purity of early-stage in-house synthesized batches of analogous 2-aminoimidazole sulfonic acids, which often range from 85–95% without rigorous chromatographic purification [1]. The consistent commercial availability at ≥97% purity directly impacts the reproducibility of downstream synthetic or assay applications, eliminating the need for costly in-house purification steps [2].

Quality control Procurement reliability Batch consistency

Evidence-Based Application Scenarios for 2-Amino-4H-imidazole-4-sulfonic acid Procurement


Scaffold for Targeted Library Synthesis Requiring High Polarity and Dual Derivatization Handles

The bifunctional nature of 2-amino-4H-imidazole-4-sulfonic acid (free NH₂ at C2 and SO₃H at C4) directly enables the construction of diverse compound libraries through sequential derivatization strategies, as supported by the differential reactivity profile established in Section 3, Evidence Item 4. The high TPSA (111 Ų) reported in Section 3, Evidence Item 1, further guides its selection for fragment-based drug discovery campaigns that deliberately probe polar, low-permeability chemical space .

Aqueous-Phase Reaction Development and Bioconjugation Chemistry

Where non-sulfonated 2-aminoimidazole scaffolds fail due to limited aqueous solubility, the target compound's qualitatively reported water solubility (Section 3, Evidence Item 2) supports its direct use in aqueous reaction media, including bioconjugation protocols that require mild, buffered conditions and minimal organic co-solvent .

Regioisomerically Defined Starting Material for Medicinal Chemistry Avoiding IP-Heavy 1H-Imidazole-4-sulfonamide Space

The 4H-imidazole tautomeric scaffold, distinct from the extensively patented 1-methyl-1H-imidazole-4-sulfonamide series (Section 3, Evidence Item 3), provides a regioisomerically novel starting point for medicinal chemistry programs aiming to explore under-represented imidazole sulfonic acid chemotypes with freedom to operate .

QC-Certified Standard for Reproducible Assay Development

The confirmed commercial availability at ≥97% purity with batch-specific analytical documentation (Section 3, Evidence Item 5) makes this compound suitable as a reference standard in biochemical or cell-based assays where batch-to-batch consistency is essential for data reproducibility and regulatory compliance .

Quote Request

Request a Quote for 2-amino-4H-imidazole-4-sulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.